3-Cyclopropoxy-N,5-dimethylisonicotinamide
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Overview
Description
3-Cyclopropoxy-N,5-dimethylisonicotinamide is a chemical compound with the molecular formula C11H14N2O2 and a molecular weight of 206.244 g/mol It is characterized by the presence of a cyclopropoxy group attached to the nitrogen atom and a dimethyl group attached to the isonicotinamide ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyclopropoxy-N,5-dimethylisonicotinamide typically involves the reaction of 3-cyclopropoxyisonicotinic acid with dimethylamine under specific reaction conditions. The reaction is carried out in the presence of a suitable solvent, such as dichloromethane or ethanol, and a catalyst, such as triethylamine or pyridine. The reaction mixture is stirred at room temperature for several hours until the desired product is formed .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow systems to ensure efficient and consistent production. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and minimize by-products. Purification of the final product is typically achieved through recrystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
3-Cyclopropoxy-N,5-dimethylisonicotinamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in the formation of various substituted derivatives .
Scientific Research Applications
3-Cyclopropoxy-N,5-dimethylisonicotinamide has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 3-Cyclopropoxy-N,5-dimethylisonicotinamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways, leading to altered cellular functions. The exact molecular targets and pathways involved are subjects of ongoing research .
Comparison with Similar Compounds
Similar Compounds
- 3-Cyclopropoxy-N,2-dimethylisonicotinamide
- 3-Cyclopropoxy-5-ethyl-N,n-dimethylisonicotinamide
- 3-Cyclopropoxy-N,N-dimethyl-5-(methylamino)isonicotinamide
Uniqueness
3-Cyclopropoxy-N,5-dimethylisonicotinamide is unique due to its specific substitution pattern on the isonicotinamide ring and the presence of the cyclopropoxy group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C11H14N2O2 |
---|---|
Molecular Weight |
206.24 g/mol |
IUPAC Name |
3-cyclopropyloxy-N,5-dimethylpyridine-4-carboxamide |
InChI |
InChI=1S/C11H14N2O2/c1-7-5-13-6-9(15-8-3-4-8)10(7)11(14)12-2/h5-6,8H,3-4H2,1-2H3,(H,12,14) |
InChI Key |
AQCGDFDFMRKYMD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=CC(=C1C(=O)NC)OC2CC2 |
Origin of Product |
United States |
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